Triethylgermane

説明

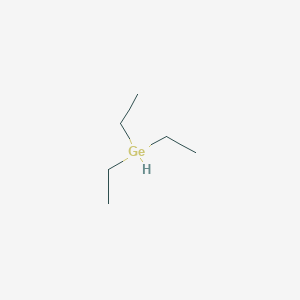

Structure

2D Structure

特性

IUPAC Name |

triethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Ge/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLGQZPDSQYFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[GeH](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188-14-3 | |

| Record name | Germane, triethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Triethylgermane

Established Synthetic Routes to Triethylgermane

The traditional synthesis of this compound relies on foundational organometallic chemistry, primarily involving the formation of germanium-carbon bonds using highly reactive reagents or the cleavage of digermane (B87215) precursors.

One of the most fundamental and widely practiced methods for creating alkylgermanium compounds involves the reaction of a germanium halide with an organometallic nucleophile, such as a Grignard reagent or an organolithium compound. The synthesis of tetraalkylgermanes using Grignard reagents dates back to the 1920s. loc.gov

In a typical procedure for synthesizing a tetraalkylgermane, a germanium tetrahalide, most commonly germanium tetrachloride (GeCl₄), is treated with an ethyl-metal reagent like ethylmagnesium bromide (EtMgBr) or ethyllithium. rsc.orgchemicalbook.com The highly nucleophilic ethyl group from the organometallic reagent displaces the halide atoms on the germanium center, forming tetraethylgermane (B1293566) (Et₄Ge). loc.govlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for the stability and reactivity of the Grignard reagent. libretexts.org

While this method directly yields tetraethylgermane, this compound can be derived from related trialkylgermanium halides. For instance, triethylgermanium (B15089029) bromide (Et₃GeBr) can be synthesized and subsequently reduced to this compound. A recent advancement involves a copper-catalyzed protocol for synthesizing tetraalkylgermanes from organohalogermanes and alkyl bromides using magnesium as a reductant, which shows better functional group tolerance than traditional Grignard reactions. sioc-journal.cn This method can be adapted for various tetraalkylgermanes. sioc-journal.cn

The general reaction scheme using a Grignard reagent is as follows: GeCl₄ + 4 EtMgBr → Et₄Ge + 4 MgBrCl

An alternative and well-documented route to this compound involves a multi-step process starting from hexaethyldigermane (B1588020) (Et₃Ge-GeEt₃). sigmaaldrich.com This method circumvents the direct handling of germanium hydrides in the initial alkylation steps and instead introduces the Ge-H bond at a later stage.

The synthesis proceeds via the following key steps:

Cleavage of Hexaethyldigermane : The germanium-germanium bond in hexaethyldigermane is cleaved using an alkali metal, typically lithium, in a suitable solvent. loc.govsigmaaldrich.com This reaction results in the formation of a triethylgermyllithium (Et₃GeLi) salt. loc.govthieme-connect.de

Protonation : The resulting triethylgermyllithium is a powerful nucleophile and base. It is carefully reacted with a proton source to form the final this compound product. sigmaaldrich.com Common proton donors used in this step include ammonia (B1221849) (NH₃) or ammonium (B1175870) bromide (NH₄Br) in a solvent like ethylamine. loc.govthieme-connect.de

This synthetic sequence can be summarized as:

Et₃Ge-GeEt₃ + 2 Li → 2 Et₃GeLi

Et₃GeLi + NH₄Br → Et₃GeH + LiBr + NH₃

This approach is valued for its reliability and provides a pathway to this compound from a stable, storable digermane precursor. loc.govsigmaaldrich.com

Emerging and Specialized Synthetic Approaches

Modern synthetic chemistry has driven the development of more sophisticated and specialized methods for creating organogermane compounds, including functionalized this compound derivatives. These approaches often leverage advanced catalytic systems to achieve high selectivity and functional group tolerance.

One significant area of development is the use of palladium catalysis for the formation of C-Ge bonds. The Schoenebeck group has pioneered methods for the C-H germylation of arenes and heteroarenes using this compound and a palladium(I) dimer complex. scientificupdate.comresearchgate.net This allows for the direct synthesis of functionalized aryl triethylgermanes from C-H bonds, representing a highly efficient and atom-economical approach compared to traditional cross-coupling of pre-functionalized partners. researchgate.net

Other emerging strategies include:

Cross-Electrophile Coupling : A novel C-Ge coupling reaction has been developed that enables the construction of aryl and alkenyl germanes from carbon electrophiles and chlorogermanes under mild conditions. researchgate.net

Hydrogenation of Aromatic Germanes : A catalytic method for the cis-selective hydrogenation of readily available aromatic germanes provides direct access to saturated carbocyclic and heterocyclic germanium compounds. acs.org This atom-economical process expands the structural diversity of accessible organogermanes. acs.org

Photoredox Catalysis : The Giese-type addition of alkyl germanes to electron-deficient alkenes under photoredox conditions has been demonstrated, showcasing a modern method for C-C bond formation utilizing organogermane reagents. scientificupdate.comacs.org

These advanced methods highlight a shift from stoichiometric reagents to catalytic processes, enabling the synthesis of complex and precisely functionalized organogermanes that were previously difficult to access. researchgate.netnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgskpharmteco.com While specific studies focusing exclusively on the "green" synthesis of this compound are not abundant, the application of these principles can be assessed in the context of its known synthetic routes.

Key considerations for a greener synthesis of this compound include:

Catalysis over Stoichiometric Reagents : The shift from stoichiometric reagents like Grignard reagents or alkali metals to catalytic methods aligns with green chemistry principles. acs.org The emerging catalytic C-H germylation and cross-coupling reactions are steps in this direction, as they can reduce waste and improve reaction efficiency. scientificupdate.comresearchgate.netnih.gov

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The development of atom-economical reactions, such as direct C-H functionalization, is preferable to multi-step sequences that generate significant byproducts. researchgate.netacs.org

Use of Safer Solvents and Reagents : Traditional methods often employ hazardous reagents and volatile ether solvents. libretexts.org Green chemistry encourages the exploration of less hazardous alternatives. skpharmteco.com

Process Efficiency : Reducing the number of synthetic steps, minimizing purification requirements, and designing reactions that proceed at lower temperatures contribute to a more sustainable process. researchgate.net The development of room-temperature catalytic couplings for organogermane synthesis is a notable advancement. researchgate.net

The hydrogenation of aryl germanes has been described as an atom-economical protocol with no formation of side or by-products, representing a move toward greener methodologies. acs.org As the applications for this compound and its derivatives expand, future research will likely focus on developing synthetic pathways that are not only efficient and versatile but also environmentally benign.

Reactivity of Triethylgermane

Hydrogermylation Reactions

Hydrogermylation reactions catalyzed by various metal complexes or Lewis acids provide an efficient and atom-economical method for the synthesis of vinyl- and alkylgermanes. The reaction proceeds by the addition of the Ge-H bond of triethylgermane to carbon-carbon double or triple bonds.

Hydrogermylation of Unsaturated Carbon-Carbon Bonds

This compound readily undergoes hydrogermylation with a variety of unsaturated substrates, including alkenes, olefins, alkynes, dienes, and allenes. The specific conditions and outcomes of these reactions are detailed below.

The hydrogermylation of alkenes and olefins with this compound typically proceeds in the presence of a catalyst to afford alkyltriethylgermanes. A variety of catalysts, including those based on palladium and Lewis acids, have been shown to be effective. For instance, the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) catalyzes the hydrogermylation of a broad range of alkenes at room temperature. nih.gov This method is notable for its convenience and wide substrate scope.

The reaction generally follows an anti-Markovnikov addition pattern, where the germanium atom attaches to the less substituted carbon atom of the double bond. This selectivity is particularly valuable for the synthesis of linear alkylgermanes.

Table 1: B(C₆F₅)₃-Catalyzed Hydrogermylation of Alkenes with a this compound Surrogate

| Alkene Substrate | Product | Yield (%) |

|---|---|---|

| 1,1-Diphenylethylene | (2,2-Diphenylethyl)this compound | 94 |

| 1-Methoxy-4-(1-phenylvinyl)benzene | (2-(4-Methoxyphenyl)-2-phenylethyl)this compound | 93 |

| α-Methylstyrene | Triethyl(2-phenylpropyl)germane | 95 |

| Oct-1-ene | Triethyl(octyl)germane | 92 |

| 2-Methylnon-1-ene | Triethyl(2-methylnonyl)germane | 91 |

Reaction conditions typically involve the use of a cyclohexa-2,5-dien-1-yl-substituted germane (B1219785) as a this compound surrogate in the presence of catalytic B(C₆F₅)₃ at room temperature. nih.gov

The hydrogermylation of alkynes with this compound is a powerful method for the synthesis of vinylgermanes, which are versatile building blocks in organic synthesis. The regio- and stereoselectivity of this reaction are highly dependent on the catalyst employed.

Cobalt carbonyl (Co₂(CO)₈) has been identified as an effective catalyst for the (E)-β-selective hydrogermylation of terminal alkynes. rsc.org This method demonstrates broad functional group tolerance and provides the anti-Markovnikov addition product with high stereoselectivity for the E-isomer.

Palladium complexes, often in conjunction with specific ligands, are also widely used. The choice of phosphine (B1218219) ligand can control the regioselectivity of the palladium-catalyzed hydrogermylation of ynamides, allowing for the selective formation of either α- or β-vinylgermanes.

Lewis acids such as B(C₆F₅)₃ can also catalyze the hydrogermylation of alkynes. The stereochemical outcome in these reactions can depend on the electronic nature of the alkyne substrate, with some reactions proceeding via a trans-addition and others via a cis-addition. nih.gov

Table 2: Cobalt-Catalyzed Hydrogermylation of Terminal Alkynes with this compound

| Alkyne Substrate | Major Product | Yield (%) | β/α Ratio |

|---|---|---|---|

| 1-Octyne | (E)-1-(Triethylgermyl)oct-1-ene | 85 | >99:1 |

| Phenylacetylene | (E)-Triethyl(styryl)germane | 92 | >99:1 |

| 4-Phenyl-1-butyne | (E)-Triethyl(4-phenylbut-1-en-1-yl)germane | 88 | >99:1 |

| Propargyl alcohol | (E)-3-(Triethylgermyl)prop-2-en-1-ol | 75 | >99:1 |

Reactions are typically carried out with Co₂(CO)₈ as the catalyst in a suitable solvent.

The hydrogermylation of dienes and allenes offers a route to more complex organogermanium compounds. The regioselectivity of these reactions is a key challenge. In the case of conjugated dienes like 1,3-butadiene, hydrogermylation can potentially lead to 1,2- or 1,4-addition products. While the hydrogermylation of dienes is less explored than that of simple alkenes and alkynes, palladium catalysts have been shown to be effective in related transformations, suggesting their potential utility in controlling the selectivity of diene hydrogermylation.

For allenes, hydrogermylation can occur at either of the two double bonds, and the regioselectivity is influenced by the substitution pattern of the allene (B1206475) and the nature of the catalyst. Research in this area is ongoing to develop methods for the selective functionalization of these substrates.

Regio- and Stereoselectivity in Hydrogermylation Processes

The control of regio- and stereoselectivity is a critical aspect of hydrogermylation reactions. As mentioned, the choice of catalyst plays a pivotal role.

In the hydrogermylation of terminal alkynes, cobalt catalysts generally favor the formation of the (E)-β-vinylgermane (anti-Markovnikov, syn-addition). Palladium catalysts, depending on the ligand, can be tuned to produce either the α- or β-adduct. For instance, in the hydrogermylation of ynamides, the steric properties of the phosphine ligand on the palladium center dictate the regiochemical outcome.

With alkenes, B(C₆F₅)₃-catalyzed hydrogermylation typically yields the anti-Markovnikov product. This is attributed to the mechanism proceeding through a germyl-cation-like species that preferentially adds to the less sterically hindered carbon of the double bond.

The stereoselectivity of alkyne hydrogermylation can also be influenced by the substrate. For example, B(C₆F₅)₃-catalyzed hydrogermylation of simple alkynes often proceeds via a trans-addition, while propiolates can undergo a cis-addition. nih.gov This suggests that the electronic properties of the alkyne can influence the geometry of the transition state.

Mechanistic Pathways of Hydrogermylation

The mechanistic pathways of hydrogermylation reactions are diverse and depend on the catalyst system employed.

Palladium-Catalyzed Hydrogermylation: The generally accepted mechanism for palladium-catalyzed hydrogermylation of unsaturated bonds involves a series of steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the Ge-H bond of this compound to form a palladium(II) hydride species.

Migratory Insertion: The unsaturated substrate (alkene or alkyne) coordinates to the palladium center, followed by migratory insertion of the substrate into the Pd-H or Pd-Ge bond. The regioselectivity is determined at this stage.

Reductive Elimination: The resulting organopalladium(II) intermediate undergoes reductive elimination to furnish the vinyl- or alkylgermane product and regenerate the palladium(0) catalyst.

Lewis Acid-Catalyzed Hydrogermylation: The mechanism of B(C₆F₆)₃-catalyzed hydrogermylation is thought to involve the activation of the this compound by the Lewis acid. It is proposed that the borane (B79455) abstracts a hydride from the germane, generating a highly electrophilic germyl (B1233479) cation equivalent, [Et₃Ge]⁺[HB(C₆F₅)₃]⁻. This germyl cation then undergoes electrophilic addition to the unsaturated carbon-carbon bond. The resulting carbocation is subsequently quenched by the hydride from the [HB(C₆F₅)₃]⁻ counterion to afford the final product. This pathway accounts for the observed anti-Markovnikov regioselectivity in the hydrogermylation of alkenes.

Cobalt-Catalyzed Hydrogermylation: The mechanism of the Co₂(CO)₈-catalyzed hydrogermylation of terminal alkynes is proposed to proceed through the formation of a cobalt-hydride species, HCo(CO)₄, which is the active catalytic species. The alkyne then coordinates to this complex, and subsequent syn-addition of the H-Co bond across the triple bond occurs. This is followed by a transmetalation-like step with this compound to release the vinylgermane product and regenerate the cobalt-hydride catalyst. This pathway is consistent with the observed high (E)-selectivity and anti-Markovnikov regioselectivity.

Radical Reactions Involving this compound

This compound ((C₂H₅)₃GeH) is a significant reagent in radical chemistry, often utilized as a less toxic alternative to organotin compounds like tributyltin hydride. Its reactivity is centered around the relative weakness of the germanium-hydrogen bond, which allows for the generation of the triethylgermyl radical. This radical intermediate can participate in a variety of synthetically useful radical chain reactions.

The key intermediate in the radical chemistry of this compound is the triethylgermyl radical, (C₂H₅)₃Ge•. This radical is most commonly generated through the homolytic cleavage of the germanium-hydrogen bond in the parent this compound molecule. This process is typically initiated by a radical initiator, which is a compound that readily decomposes into free radicals upon heating or irradiation. lumenlearning.com Common initiators include azobisisobutyronitrile (AIBN) or triethylborane. rsc.orgresearchgate.net

The initiation step can be represented as follows:

Initiator → 2 In•

In• + (C₂H₅)₃GeH → In-H + (C₂H₅)₃Ge•

Once formed, the triethylgermyl radical is a highly reactive species. youtube.com Its primary role in subsequent reactions is to act as a propagating agent in radical chain processes. The reactivity of the triethylgermyl radical is characterized by its ability to abstract atoms or groups from other molecules or to add to unsaturated systems, thereby generating new radical species that continue the chain.

Radical reactions involving this compound typically proceed via a chain reaction mechanism, which consists of three distinct phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: The initial formation of a small number of triethylgermyl radicals from an initiator, as described above. libretexts.org

Propagation: A series of steps where a radical reacts with a stable molecule to produce a new radical, which can then continue the reaction. This cycle repeats many times, leading to the formation of the product. lumenlearning.com

Termination: Any reaction that consumes radicals, thereby stopping the chain. This typically involves the combination of two radical species. lumenlearning.comlibretexts.org

The following sections detail the propagation steps for several key classes of radical reactions mediated by this compound.

Hydrogen Atom Transfer (HAT) is a fundamental step in many radical reactions mediated by this compound. nih.gov In these processes, this compound serves as a hydrogen atom donor. The key propagation step involves the abstraction of the hydrogen atom from (C₂H₅)₃GeH by another radical, typically a carbon-centered radical (R•). This step is thermodynamically favorable due to the formation of a stable C-H bond and the regeneration of the triethylgermyl radical, which can continue the chain. mdpi.com

General Propagation Cycle for HAT:

Generation of an organic radical (R•) from a precursor.

R• + (C₂H₅)₃GeH → R-H + (C₂H₅)₃Ge•

The rate of hydrogen abstraction from germane hydrides is generally slower than from corresponding tin hydrides. rsc.org This characteristic can be synthetically advantageous, for example, in radical cyclization reactions where a slower HAT step allows the initially formed radical sufficient time to cyclize before being quenched. rsc.orgresearchgate.net

Table 1: Key Hydrogen Atom Transfer (HAT) Process

| Step | Reactants | Products | Description |

|---|---|---|---|

| Propagation | R• (Organic Radical), (C₂H₅)₃GeH (this compound) | R-H (Alkane), (C₂H₅)₃Ge• (Triethylgermyl Radical) | The organic radical abstracts a hydrogen atom from this compound, forming the final product and regenerating the germyl radical to continue the chain. |

This compound is an effective reagent for the reductive dehalogenation of organic halides (R-X). The reaction proceeds via a radical chain mechanism where a halogen atom is replaced by a hydrogen atom. rsc.org This transformation is applicable to a range of substrates, including iodides, bromides, and activated chlorides. rsc.orgresearchgate.net

The propagation cycle involves two main steps: rsc.org

Halogen Atom Abstraction: The triethylgermyl radical abstracts the halogen atom from the organic halide to generate an alkyl radical (R•) and triethylgermyl halide.

(C₂H₅)₃Ge• + R-X → (C₂H₅)₃GeX + R•

Hydrogen Atom Transfer: The newly formed alkyl radical abstracts a hydrogen atom from a molecule of this compound to yield the reduced product (R-H) and regenerate the triethylgermyl radical.

R• + (C₂H₅)₃GeH → R-H + (C₂H₅)₃Ge•

The regenerated (C₂H₅)₃Ge• radical can then participate in another cycle, making the process a chain reaction. While trimethylgermanium (B74220) radicals are less selective than trimethyltin (B158744) radicals in abstracting halogen atoms from primary, secondary, and tertiary positions, they show considerable selectivity in other cases, which is influenced by polar effects in the transition state. rsc.org

Table 2: Radical Chain Mechanism for Reduction of Organic Halides

| Step | Reactants | Products | Description |

|---|---|---|---|

| Propagation 1 | (C₂H₅)₃Ge•, R-X | (C₂H₅)₃GeX, R• | The germyl radical abstracts a halogen atom, forming an alkyl radical. |

| Propagation 2 | R•, (C₂H₅)₃GeH | R-H, (C₂H₅)₃Ge• | The alkyl radical abstracts a hydrogen atom, yielding the product and regenerating the germyl radical. |

This compound can also be used to mediate radical reactions involving the cleavage of bonds between carbon and chalcogen atoms (sulfur, selenium). While specific data on thiosulfonic and selenosulfonic esters is limited, the mechanism can be inferred from the well-established reactivity of related organogermanium hydrides with substrates like phenyl selenides and Barton esters (thiocarbonylimidazolides). rsc.orgresearchgate.net

The mechanism is analogous to that for organic halides and involves the attack of the triethylgermyl radical on the chalcogen atom, leading to bond scission and the formation of a carbon-centered radical.

Proposed Propagation Cycle:

Radical Attack and Cleavage: The triethylgermyl radical attacks the sulfur or selenium atom of the ester, leading to the cleavage of the S-S, Se-Se, or C-S/C-Se bond and the formation of an organic radical. For a selenosulfonic Se-ester (R-SO₂-Se-R'), the reaction could be:

(C₂H₅)₃Ge• + R'-Se-SO₂-R → (C₂H₅)₃GeSeR' + •SO₂-R (or other radical fragments depending on the point of attack)

Hydrogen Atom Transfer: The resulting organic radical (or sulfonyl radical) then abstracts a hydrogen atom from this compound to propagate the chain.

Radical• + (C₂H₅)₃GeH → Product + (C₂H₅)₃Ge•

This method provides a pathway for the reductive cleavage of C-S and C-Se bonds, which is a valuable transformation in organic synthesis.

This compound can act as a mediator in radical reactions that involve the ring-opening of strained cyclic systems. An example is the ring-opening of aziridine (B145994) N-carbonyl radicals. These radicals can be generated from precursors like S-oxalyl xanthates upon irradiation. rsc.org

Once formed, the strained aziridine N-carbonyl radical can undergo a rapid and irreversible ring-opening to form a more stable 2-isocyanato radical. rsc.org this compound can then play a crucial role in trapping this ring-opened radical.

Reaction Sequence:

Generation: An aziridine N-carbonyl radical is generated from a suitable precursor.

Ring-Opening: The aziridine radical undergoes rapid fragmentation.

Aziridine-N-CO• → •CH₂-CH₂-N=C=O (2-isocyanato radical)

Hydrogen Atom Transfer: The resulting 2-isocyanato radical is trapped by this compound through a hydrogen atom transfer, yielding the final product and regenerating the triethylgermyl radical.

•CH₂-CH₂-N=C=O + (C₂H₅)₃GeH → CH₃-CH₂-N=C=O + (C₂H₅)₃Ge•

The regenerated (C₂H₅)₃Ge• can then react with the initial precursor to continue the chain process. This strategy allows for the transformation of strained ring systems into functionalized acyclic molecules.

Radical Chain Reaction Mechanisms

Insertion Reactions

The insertion of germylene (GeH₂), the simplest germanium analogue of a carbene, into the germanium-hydrogen (Ge-H) bond of this compound represents a fundamental reaction in organogermanium chemistry. Direct, time-resolved kinetic studies of this gas-phase reaction have revealed unusual and significant mechanistic details.

The reaction is characterized by a negative activation energy, determined to be -10.6 ± 1.1 kJ·mol⁻¹ over a temperature range of 292-557 K. lumenlearning.comresearchgate.net This negative value indicates that the reaction rate decreases as the temperature increases. Such a phenomenon is a strong indicator that the reaction does not proceed through a simple, single-step insertion. Instead, it suggests the involvement of a pre-reaction intermediate complex. lumenlearning.comresearchgate.net

Reaction Scheme: Et₃GeH + GeH₂ ⇌ [Et₃GeH···GeH₂] → Et₃Ge-GeH₃

This kinetic behavior underscores the distinct reactivity of germylenes compared to carbenes and highlights the accessibility of reaction pathways involving stable intermediate complexes in heavier group 14 element chemistry. chemistrytalk.orgresearchgate.net

Beyond the parent germylene (GeH₂), substituted germylenes and other reactive intermediates also undergo insertion reactions, expanding the synthetic utility of this reaction class. These processes often involve insertion into various sigma bonds.

One area of investigation involves silylated germylenes, such as [(Me₃Si)₃Si]₂Ge:. The phosphine adduct of this germylene has been shown to react with germanium(II) chloride (GeCl₂), leading to 1,1-migratory insertion products where GeCl₂ inserts into one or two of the Ge-Si bonds of the starting germylene. In a related process, a germylene bearing both silyl (B83357) and vinyl substituents can insert into a Ge-Cl bond.

Dimethylgermylene ([Me₂Ge]), another common reactive intermediate, can be generated from precursors like dibenzo-7-dimethylgermanorbornadiene. researchgate.net The transfer of the [Me₂Ge] group from such precursors to other molecules can be mediated by transition metal complexes. For example, a platinum(0) species can oxidatively add into a strained Ge-C bond of the precursor to form a metallagermacycle, which then facilitates the transfer of dimethylgermylene to a substrate like 2,3-dimethylbutadiene. researchgate.net

The general reactivity of germylenes includes insertion into carbon-halogen bonds, which is a common process. wikipedia.org The mechanism can vary; for instance, the insertion of free Me₂Ge into the C-Br bond of benzyl (B1604629) bromide is proposed to occur via a two-step, radical abstraction-recombination process. wikipedia.org These varied insertion reactions demonstrate the versatility of germylenes as reactive intermediates for forming new element-element and element-carbon bonds.

Dehalogenative Germylation Reactions (e.g., Allylic Halides)

Dehalogenative germylation is a process that involves the cleavage of a carbon-halogen bond and the concurrent formation of a carbon-germanium bond. This compound derivatives are effective reagents for these transformations, particularly with reactive substrates like allylic halides.

Palladium complexes have been shown to catalyze the dehalogenative germylation of allylic halides. One effective method utilizes triethylgermyltributylstannane (Et₃GeSnBu₃) in the presence of a catalytic amount of a palladium complex such as Pd₂(dba)₃·CHCl₃ (tris(dibenzylideneacetone)dipalladium(0)-chloroform). This reaction proceeds regioselectively at room temperature to afford 2-alkenyltriethylgermanes in good yields. The use of triphenylphosphine (B44618) as a ligand for the palladium catalyst was found to slow down the reaction rate.

| Substrate (Allylic Halide) | Product (Alkenylthis compound) | Yield (%) |

| Cinnamyl chloride | Triethyl(cinnamyl)germane | 85 |

| 3-Chloro-1-butene | Triethyl(1-methyl-2-propenyl)germane | 78 |

| 3-Chloro-2-methyl-1-propene | Triethyl(2-methyl-2-propenyl)germane | 90 |

This table presents illustrative data on palladium-catalyzed dehalogenative germylation.

This catalytic approach provides a mild and efficient route to allylic germanes, which are valuable building blocks in organic synthesis.

Reactions with Other Substrates and Functional Groups

A significant recent development in organogermanium chemistry is the direct germylation of C(sp)-H bonds in terminal alkynes using this compound (Et₃GeH). This method offers a transition-metal-free approach to synthesizing valuable alkynylgermanes. The reaction is effectively catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, in combination with an organic base, 2,6-lutidine.

This catalytic system displays remarkable selectivity for the dehydrogenative germylation of the alkyne C-H bond over the competing hydrogermylation pathway (addition of Ge-H across the triple bond). The reaction proceeds by formally eliminating hydrogen gas (H₂) to form a new C-Ge bond. The organic base, 2,6-lutidine, plays a critical role in steering the reaction towards C-H germylation.

The proposed mechanism involves the transfer of a hydride from Et₃GeH to the B(C₆F₅)₃ catalyst, generating the borohydride (B1222165) species [HB(C₆F₅)₃]⁻ and a transient, stabilized triethylgermyl cation (Et₃Ge⁺). This electrophilic germanium species then reacts with the terminal alkyne, followed by deprotonation facilitated by 2,6-lutidine to yield the alkynylgermane product and regenerate the catalyst.

The method is operationally simple and demonstrates broad applicability with various substituted terminal alkynes, tolerating both electron-donating and electron-withdrawing groups on aromatic rings.

| Alkyne Substrate | Product (Alkynylthis compound) | Yield (%) |

| Phenylacetylene | (Phenylethynyl)this compound | 89 |

| 4-Methoxyphenylacetylene | [4-(Methoxyphenyl)ethynyl]this compound | 91 |

| 4-Chlorophenylacetylene | [4-(Chlorophenyl)ethynyl]this compound | 82 |

| 1-Ethynyl-4-(trifluoromethyl)benzene | [4-(Trifluoromethyl)phenyl]ethynylthis compound | 75 |

| 1-Octyne | Triethyl(1-octynyl)germane | 72 |

This table showcases the yields of direct C(sp)-H germylation of various terminal alkynes with this compound.

Domino Hydrogermylation Reactions of Enones

While specific examples detailing domino hydrogermylation reactions of enones explicitly with this compound are not extensively documented in readily available literature, the general reactivity of germanes in hydrogermylation reactions provides a basis for understanding these transformations. Hydrogermylation involves the addition of a Ge-H bond across a double or triple bond. In the context of enones (α,β-unsaturated ketones), this can initiate a cascade of reactions.

A related study on the B(C6F5)3-catalyzed hydrogermylation of enones demonstrates a pathway to germacycles, suggesting a domino process. acs.org Another report details a domino hydrogermylation reaction of enones with dihydrogermanes, leading to the formation of organogermacycle compounds. researchgate.net These processes typically involve an initial 1,4-conjugate addition (Michael addition) of the germane to the enone, forming a germanium enolate intermediate. This intermediate can then participate in subsequent intramolecular reactions, such as cyclization, to form new ring structures in a "domino" or "cascade" fashion. The reactivity of this compound in such sequences would be influenced by the catalyst used, the structure of the enone, and the reaction conditions.

Reactions with Allyl Halides

This compound derivatives are known to react with allyl halides, primarily through palladium-catalyzed cross-coupling reactions, to form allylthis compound (B154255). This process, known as dehalogenative germylation, provides a valuable method for creating carbon-germanium bonds.

In a notable example, triethylgermyltributylstannane reacts with various allyl halides at room temperature in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0)-chloroform complex (Pd2(dba)3·CHCl3). This reaction proceeds with high regioselectivity to yield 2-alkenyltriethylgermanes. The use of triphenylphosphine as a ligand for the palladium catalyst has been observed to slow down the reaction rate.

The general scheme for this reaction is: Et3Ge-SnBu3 + R-CH=CH-CH2-X → R-CH=CH-CH2-GeEt3 + Bu3Sn-X (where X = Cl, Br)

The reaction conditions and yields for several allyl halides are summarized in the table below.

| Allyl Halide | Catalyst | Reaction Time (h) | Product | Yield (%) |

| Allyl bromide | Pd2(dba)3·CHCl3 | 17 | Allylthis compound | 83 |

| Crotyl chloride | Pd2(dba)3·CHCl3 | 20 | Crotylthis compound | 88 |

| Methallyl chloride | Pd2(dba)3·CHCl3 | 48 | Methallylthis compound | 85 |

This catalytic cycle is thought to involve the oxidative addition of the allyl halide to the Pd(0) complex, followed by transmetalation with the triethylgermyltributylstannane and subsequent reductive elimination to yield the allylthis compound product and regenerate the Pd(0) catalyst.

Reactions with Organometallic Reagents (e.g., Organomagnesium and Organolithium Compounds)

The Ge-H bond in this compound possesses a hydride character, meaning the hydrogen atom is partially negatively charged. This allows it to react with highly nucleophilic and basic organometallic reagents like Grignard reagents (organomagnesium compounds) and organolithium compounds. These reactions typically result in the formation of a new germanium-carbon bond and the elimination of a metal hydride.

The general reaction can be represented as: Et3Ge-H + R-M → Et3Ge-R + M-H (where M = MgX or Li)

Organolithium reagents (RLi) and Grignard reagents (RMgX) are strong bases and potent nucleophiles. libretexts.orglibretexts.orglibretexts.org The reaction with this compound proceeds via a nucleophilic attack by the carbanionic 'R' group of the organometallic reagent on the germanium atom, or by deprotonation of the relatively acidic Ge-H bond by the strong base, leading to the displacement of the hydride.

For instance, the reaction of this compound with an organolithium compound like n-butyllithium would be expected to yield tetraethylgermane (B1293566). A study on the synthesis of catenated ethylgermanium compounds utilized Grignard reactions, indicating the utility of these reagents in forming Ge-C bonds. acs.org The high reactivity of these organometallic reagents necessitates the use of anhydrous and inert conditions, as they readily react with protic solvents like water. libretexts.orglibretexts.org

Surface-Mediated Reactions and Decomposition Pathways on Semiconductor Substrates

This compound is a precursor for the deposition of germanium-containing thin films on semiconductor surfaces, such as silicon (Si) and germanium (Ge), through chemical vapor deposition (CVD) techniques. aip.orgnih.gov Understanding its surface chemistry is crucial for controlling film growth and properties.

On a Si(100) surface, the decomposition of related alkylgermanes like diethylgermane (B158070) has been studied to elucidate the reaction pathways. At low temperatures (around 110 K), diethylgermane undergoes dissociative adsorption, where the ethyl groups transfer to the silicon surface and GeH2 remains. aip.org Upon heating, these adsorbed species decompose further. The ethyl groups on the surface are believed to undergo a β-hydride elimination reaction, a common pathway for alkyl groups on semiconductor surfaces, to produce ethylene (B1197577) (C2H4) and surface-bound hydrogen. The remaining GeH2 species also decomposes at higher temperatures to deposit atomic germanium (Ge) and release hydrogen gas (H2). aip.org

Catalytic Applications of Triethylgermane in Chemical Transformations

Triethylgermane as a Catalytic Precursor or Stoichiometric Reagent in Catalytic Cycles

This compound can function as a precursor to catalytically active species or as a stoichiometric reagent within a catalytic cycle. rsc.orgnih.gov For instance, in certain transition metal-catalyzed reactions, the oxidative addition of the Ge-H bond of this compound to a metal center is a crucial initiation step, generating a metal-hydrido-germyl complex. acs.orgresearchgate.net This intermediate can then participate in subsequent steps, such as insertion or reductive elimination, to afford the final product and regenerate the active catalyst. acs.org The reactivity of the Ge-H bond allows this compound to be readily activated by various catalytic systems. rsc.org

In some transformations, this compound is consumed stoichiometrically but is integral to the catalytic turnover. For example, it can act as a hydride source in reduction reactions, where the catalyst facilitates the transfer of a hydride from the germane (B1219785) to a substrate. The resulting germyl (B1233479) species can then be involved in further reactions or be regenerated in a subsequent step. The specific role of this compound, whether as a true catalytic precursor or a stoichiometric partner in a catalytic cycle, is dependent on the specific reaction and catalyst system employed.

Organophotoredox-Initiated Catalysis

Visible-light organophotoredox catalysis has provided a powerful and environmentally benign platform for chemical synthesis. usp.brnih.gov In this context, this compound has been utilized in hydrogermylation reactions of olefins. researchgate.netresearchgate.net These reactions are typically initiated by a photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), which, upon photoexcitation, can engage in single-electron transfer (SET) processes to generate reactive intermediates. usp.brresearchgate.netsigmaaldrich.com

A notable example is the metal-free hydrogermylation of alkenes, which employs an organic photocatalyst in conjunction with a hydrogen atom transfer (HAT) catalyst. researchgate.net This dual catalytic system allows for the straightforward formation of primary and secondary alkylgermanes at room temperature and demonstrates tolerance to a variety of functional groups. researchgate.net The photocatalyst initiates the process, leading to the formation of a germyl radical from this compound, which then adds to the alkene. The resulting carbon-centered radical is then quenched by the HAT catalyst to afford the final product and regenerate the active species. researchgate.netnih.gov

Metal-Catalyzed Transformations

This compound is a key player in a multitude of transformations catalyzed by various metals, including palladium, boron, and other transition metals. acs.orgcardiff.ac.ukchemrxiv.org

Palladium-Catalyzed Processes (e.g., Hydrogermylation, Dehalogenative Germylation)

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to reactions involving this compound. researchgate.netresearchgate.netnih.gov

Hydrogermylation: The addition of the Ge-H bond of this compound across a carbon-carbon multiple bond, known as hydrogermylation, can be efficiently catalyzed by palladium complexes. rsc.orgrsc.org For instance, a (PNS)Pd pincer complex has been shown to activate the Et3Ge-H bond stoichiometrically and catalyze the hydrogermylation of alkynes with high regio- and stereoselectivity, particularly for terminal alkynes which yield β-syn addition products. rsc.orgrsc.org The mechanism involves the cooperative activation of the Ge-H bond across the Pd-S bond of the catalyst. rsc.org

Dehalogenative Germylation: Palladium catalysts can also facilitate the dehalogenative germylation of allylic halides. researchgate.net In these reactions, a germyl group from a reagent like triethylgermyltributylstannane is introduced at the position of the halogen with concomitant removal of the halide. This process provides a regioselective route to alkenyltriethylgermanes. researchgate.net Homogenous palladium catalytic systems have also been developed for the dehalogenative deuteration and tritiation of aryl halides, highlighting the versatility of palladium in activating various substrates for functionalization. nih.govchemrxiv.orgdigitellinc.com

Boron-Catalyzed Reactions (e.g., B(C6F5)3 Catalysis)

The strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C6F5)3, has proven to be an effective catalyst for various transformations involving this compound. cardiff.ac.ukresearchgate.netamazonaws.comresearchgate.net B(C6F5)3 can activate Si-H and Ge-H bonds, facilitating reactions such as hydrosilylation and hydrogermylation. researchgate.netresearchgate.netnauka.gov.plcmu.edu

One key application is the B(C6F5)3-catalyzed transfer hydrogermylation of alkenes. amazonaws.com This method allows for the synthesis of fully alkylated germanes. The proposed mechanism involves the activation of a surrogate molecule by B(C6F5)3, which then enables the transfer of a germyl group to the alkene. amazonaws.com B(C6F5)3 has also been employed in the isomerization of allyl germanes, yielding products with good E-selectivity. cardiff.ac.uk The catalytic activity of B(C6F5)3 is attributed to its ability to abstract a hydride from the germane, generating a highly reactive germyl cation or a related activated species. cmu.edumdpi.com

Other Transition Metal-Mediated Catalysis

Besides palladium and boron, other transition metals are also effective in catalyzing reactions with this compound. acs.orgchemrxiv.orgnih.gov

Rhodium: Rhodium complexes are efficient catalysts for the deuteration of hydrides of group 14 elements, including this compound. csic.esfigshare.com For example, the rhodium(I)-monohydride complex RhH{κ3-P,O,P-[xant(PiPr2)2]} catalyzes the H/D exchange between D2 and this compound, affording the deuterated product in high yield and with high deuterium (B1214612) incorporation. csic.es

Cobalt: Cobalt complexes have been shown to catalyze the hydrogermylation of alkynes. chemrxiv.org Notably, Co2(CO)8 can be used to selectively synthesize E-(β)-vinyl(trialkyl)germanes from various terminal alkynes. This method demonstrates broad functional group tolerance and is applicable to late-stage functionalization of complex molecules. chemrxiv.org

Gold: Gold catalysis has been employed for the C-H functionalization of arenes with aryl germanes, showcasing the orthogonal reactivity of organogermanium compounds compared to other organometallics. acs.org

Nickel: Nickel catalysts have been utilized in the reductive alkylgermylation of activated alkenes. dntb.gov.ua

Ruthenium and Platinum: Heterogeneous catalysts such as Ru/C and Pt/C have been investigated for the hydrogenation of aryl germanes, although they have shown lower reactivity compared to rhodium-based catalysts. nih.govacs.org

Investigation of Catalytic Mechanisms and Selectivity

The efficacy of this compound in catalytic transformations is deeply rooted in the underlying reaction mechanisms, which dictate the chemo-, regio-, and stereoselectivity of the products. Detailed mechanistic investigations, often supported by computational studies such as Density Functional Theory (DFT), have been crucial in understanding and optimizing these reactions.

Mechanistic Insights into Hydrogermylation Reactions

Hydrogermylation, the addition of a Ge-H bond across an unsaturated bond, is a prominent application of this compound. The selectivity of this process is highly dependent on the catalyst system and substrate.

Palladium-Catalyzed Hydrogermylation of Ynamides: The palladium-catalyzed hydrogermylation of ynamides using this compound can be controlled to yield either α,E- or β,E-isomers with high selectivity. chemrxiv.orgnih.govresearchgate.net DFT calculations have revealed that this regioselectivity is governed by the steric properties of the phosphine (B1218219) ligand on the palladium catalyst. nih.govresearchgate.net The catalytic cycle is proposed to proceed via a hydropalladation pathway rather than a germylpalladation pathway. nih.govresearchgate.net The key intermediate is a [H-Pd(L)-GeEt₃] complex. The geometry of this complex and the steric hindrance of the ligand (L) determine which of the two competing transition states for the insertion of the ynamide is favored, thus directing the regiochemical outcome. For instance, bulkier ligands tend to favor the formation of the α-isomer, while less sterically demanding ligands lead to the β-isomer. chemrxiv.org

Cobalt-Catalyzed Hydrogermylation of Alkynes: Cobalt complexes have emerged as effective catalysts for the hydrogermylation of terminal alkynes with this compound, offering a route to various vinylgermanes. Mechanistic studies and DFT calculations on reactions catalyzed by dicobalt octacarbonyl (Co₂(CO)₈) suggest a complex reaction network. researchgate.netresearchgate.net The process can lead to both (E)-β-vinylgermane and α-vinylgermane products. researchgate.netresearchgate.net The regioselectivity is influenced by the electronic properties of the alkyne substituents. researchgate.net DFT studies indicate that the reaction can proceed through two main catalytic cycles, one initiated by HCo(CO)₃ and the other by Et₃Ge-Co(CO)₃, which lead to different isomeric products. researchgate.net Furthermore, temperature can be a critical factor in controlling stereoselectivity, with lower temperatures in some cases favoring the formation of the Z-β isomer. chemrxiv.org In other cobalt-catalyzed systems, particularly those using bulky N-heterocyclic carbene (NHC) ligands, high selectivity for the α-hydrogermylation product (Markovnikov addition) can be achieved. rsc.org Mechanistic investigations support a syn-addition of the Ge-H bond to an alkyne π-complex. nih.gov

Table 1: Ligand and Temperature Effects on Selectivity in Cobalt-Catalyzed Hydrogermylation of 1-Decyne

| Catalyst System | Temperature (°C) | β/α Ratio | Z/E Ratio (for β-isomer) | Reference |

| Co₂(CO)₈ | 80 | Varies | Low | chemrxiv.org |

| Co₂(CO)₈ | 25 | Lower Conversion | 8:1 | chemrxiv.org |

| Co₂(CO)₈ / Bulky NHC | RT | α-selective | - | rsc.org |

| Mn₂(CO)₁₀ (for comparison) | RT | β-selective | 10:1 | chemrxiv.org |

Lewis Acid-Catalyzed Reactions

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid catalyst that can activate the Ge-H bond of this compound, enabling various transformations.

Hydrogermylation of Alkynes: B(C₆F₅)₃ catalyzes the hydrogermylation of alkynes with this compound, exhibiting remarkable control over stereoselectivity based on the substrate's electronic nature. researchgate.net For simple, unactivated alkynes, the reaction proceeds through a trans-addition pathway. researchgate.net In contrast, for activated alkynes like propiolates, a cis-addition is observed. researchgate.net Mechanistic studies suggest that the origin of this switchable stereoselectivity lies in the different ways the catalyst interacts with the alkyne. Additionally, in the presence of a base like 2,6-lutidine, B(C₆F₅)₃ can catalyze the dehydrogenative germylation of terminal alkynes, showcasing excellent chemoselectivity over the competing hydrogermylation pathway. researchgate.net

Control of Reaction Pathways in C-F Bond Activation: The choice between this compound and triethylsilane as the hydride source in conjunction with a nanoscopic aluminum chlorofluoride (ACF) catalyst can completely alter the reaction pathway for fluoroalkanes. researchgate.net When this compound is used, it promotes a dehydrohalogenation reaction to yield olefins under mild conditions. researchgate.net This highlights the crucial role of the germanium center in directing the chemoselectivity of the catalytic process, leading to different product classes from the same starting material and catalyst. researchgate.net

Selective Hydrogenation of Aryl Germanes

This compound moieties can direct the stereoselective hydrogenation of aromatic rings.

cis-Selective Hydrogenation: Aryl triethylgermanes can be hydrogenated to the corresponding saturated cyclic germanes with high cis-diastereoselectivity. nih.govacs.orgresearchgate.net Heterogeneous catalysts, such as Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O), have proven highly effective for this transformation. acs.org The reaction tolerates a wide range of functional groups on the aromatic ring. acs.orgresearchgate.net Kinetic studies, monitoring the reaction progress over time, and characterization of the catalyst after the reaction (showing the formation of nanoparticles) have provided initial mechanistic insights. nih.gov The cis-selectivity is a key feature of this catalytic hydrogenation, affording specific stereoisomers of substituted cyclohexylgermanes.

Table 2: Diastereomeric Ratio (d.r.) in the cis-Selective Hydrogenation of Substituted Aryltriethylgermanes

| Substrate (Ar-GeEt₃) | Product (cyclo-C₆H₁₁-GeEt₃) Diastereomeric Ratio (cis:trans) | Reference |

| p-tolyl-GeEt₃ | 84:16 | acs.org |

| p-methoxyphenyl-GeEt₃ | >95:5 | acs.org |

| m-methylphenyl-GeEt₃ | Poor d.r. | acs.org |

| Phenyl-GeEt₃ | >99% conversion (quantitative) | acs.org |

The investigation into these catalytic mechanisms reveals that this compound is not merely a reagent but an active participant that, in conjunction with the catalyst and reaction conditions, precisely controls the outcome of chemical transformations. The subtle interplay of steric and electronic effects, as elucidated by experimental and computational research, is key to harnessing its full potential in selective synthesis.

Advanced Applications in Materials Science and Complex Organic Synthesis

Precursor in Germanium-Based Materials Fabrication

The utility of triethylgermane in materials science stems from its role as a chemical precursor for depositing germanium-containing films, which are integral to the manufacturing of various electronic and optoelectronic devices. ontosight.aigoogle.com

Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-quality thin films. In this process, a substrate is exposed to volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. This compound is an effective precursor for the CVD of germanium films due to the high reactivity of its Ge-H bond. ontosight.ai This property allows for the deposition of germanium under controlled conditions, which is critical for achieving films with specific thicknesses and properties. ontosight.aiscispace.com Unlike the conventional precursor, germane (B1219785) (GeH₄), which often requires higher temperatures for thermal decomposition, alternative organogermanium compounds like this compound are sought for their potential to enable deposition at different temperature ranges, optimizing film characteristics. google.com

Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer adopts the crystal structure and orientation of the substrate. This technique is crucial for creating the highly ordered, single-crystalline-like films required for high-performance electronics. uh.edu Germanium-containing epitaxial films can be grown using vapor deposition processes like CVD, for which this compound serves as a precursor. ontosight.aigoogle.com The ability to grow germanium epitaxially on substrates such as silicon is fundamental to engineering device properties, including energy band structure and carrier mobility. google.com Research has demonstrated the successful epitaxial growth of germanium films on various substrates, including sapphire and specialized glass, highlighting the material's versatility. uh.edumdpi.comuark.edu While various methods like Molecular Beam Epitaxy (MBE) and magnetron sputtering are used, CVD with precursors such as this compound remains a key technique for achieving epitaxial layers. ontosight.aiuh.edumdpi.com

The germanium films produced from precursors like this compound are highly valuable in the semiconductor industry. ontosight.ai The fabrication of modern semiconductor devices is a complex process involving the deposition of multiple thin films to create intricate circuits. innoventtech.com Germanium's properties, such as a narrower bandgap and reduced resistivity compared to pure silicon, make it a critical component in advanced devices. google.com

These films are integral to the production of:

Transistors: Specifically, silicon-germanium (SiGe) heterojunction bipolar transistors (HBTs) exhibit higher gain, speed, and frequency response compared to silicon-only transistors. ontosight.aigoogle.com

Solar Cells: Germanium's properties are also utilized in the fabrication of high-efficiency solar cells. ontosight.ai

Integrated Circuits: The ability to grow SiGe epitaxially on silicon substrates using conventional processing tools allows for the cost-effective enhancement of integrated circuit performance. google.com

Role in the Modular Synthesis of Complex Organic Structures

In organic chemistry, this compound has emerged as a key reagent for enabling modular and efficient synthesis strategies, particularly for creating large, complex molecules like polyarenes. Its utility lies in its "orthogonal" reactivity, which allows chemists to perform sequential reactions with high selectivity. researchgate.netresearchgate.net

A significant challenge in synthesizing complex molecules is controlling the reactivity of different functional groups. An "orthogonal masking group" is a chemical moiety that is stable and unreactive under a specific set of reaction conditions, while another part of the molecule is modified. The masking group can then be activated for a subsequent, different reaction.

Recent research has established the this compound group (-GeEt₃) as a highly effective orthogonal masking group in the synthesis of polyarenes. researchgate.netd-nb.info Organogermanes are notably robust and often inert in common palladium-catalyzed cross-coupling reactions where other groups like boronic esters (-Bpin) or iodides (-I) are reactive. researchgate.net However, under different catalytic conditions, such as with gold catalysis, the aryl-germane bond can be selectively activated for coupling. researchgate.net This orthogonal reactivity allows for a modular approach where an aryl bromide can first undergo a standard cross-coupling, leaving the this compound group untouched. In a subsequent step, the germane group can be selectively converted, for instance, to an iodide, which can then participate in another coupling reaction. researchgate.net

Table 1: Orthogonal Reactivity in Polyarene Synthesis

| Functional Group | Reactivity in Pd(0)/Pd(II) Catalysis | Reactivity in Electrophilic Iodination | Role in Synthesis |

| Aryl Bromide (-Br) | Reactive | - | Initial coupling site |

| Aryl Boronic Ester (-Bpin) | Reactive | Stable | Common coupling partner |

| Aryl this compound (-GeEt₃) | Stable/Inert | Reactive | Orthogonal Masking Group |

This table illustrates the differential reactivity that allows the this compound group to function as an orthogonal handle in sequential cross-coupling reactions.

Iterative synthesis involves the sequential addition of building blocks to construct a larger molecule step-by-step, much like the process of solid-phase peptide synthesis. nih.gov The orthogonal nature of the this compound group is perfectly suited for such strategies. researchgate.net

By using bifunctional building blocks containing both a reactive site (e.g., a bromine atom) and a this compound masking group, chemists can perform a controlled, iterative series of cross-coupling reactions. researchgate.netacs.org

The general iterative cycle can be described as follows:

Couple: A building block is attached to the growing molecule via a standard cross-coupling reaction at its reactive site (e.g., C-Br). The -GeEt₃ group remains inert.

Unmask: The stable -GeEt₃ group on the newly added unit is chemically converted into a new reactive site (e.g., C-I).

Repeat: The cycle is repeated with the next building block.

This modular strategy, relying on organogermanium building blocks, offers a powerful and efficient pathway to complex polyarenes. researchgate.net It complements existing methods by providing an alternative reaction pathway that can shorten reaction times and expand the range of accessible molecules. researchgate.netacs.org

Incorporation of Germanium Moieties into Drug-Molecule Derived Structures

The introduction of germanium atoms into bioactive molecules is an area of growing interest in medicinal chemistry, aimed at modifying the pharmacological profiles of parent compounds. preprints.orgnih.gov While many organogermanium compounds have been investigated for their therapeutic potential, the direct use of this compound extends into the sophisticated synthesis of complex molecular architectures that are foundational to drug discovery. preprints.orgontosight.ai

A significant application of the this compound group is its use as a stable, covalent masking group in the modular synthesis of polyarenes, which are common structural motifs in drug molecules. researchgate.netnih.gov In this approach, a this compound moiety is installed on an aromatic building block. This GeEt₃ group is robust and non-reactive during certain cross-coupling reactions (e.g., Negishi coupling), allowing other parts of the molecule to be selectively functionalized. researchgate.net After the desired molecular scaffold has been constructed, the germanium group can be "unmasked" and replaced with a halogen, such as iodine or bromine, under specific conditions. researchgate.netnih.gov This subsequent halogenation provides a reactive handle for further diversification, enabling the late-stage functionalization of complex, drug-like structures. researchgate.net

This strategy offers a powerful and flexible alternative to traditional methods that rely on boronic acids and esters, such as the Suzuki coupling. researchgate.netnih.gov It allows for the rapid assembly of diverse molecular libraries from predefined building blocks, which is a key process in the search for new drugs and materials. nih.gov The ability to use the this compound group as an orthogonal and recyclable protecting group shortens synthetic pathways and provides access to previously hard-to-make iodinated compounds, which have applications in medicinal chemistry and radio-imaging. researchgate.net

Applications in Polymer Chemistry

This compound and its derivatives are valuable reagents in the synthesis of novel germanium-containing polymers, which exhibit unique properties compared to their carbon and silicon analogues. osti.govoup.com These polymers are of interest for their potential applications as advanced materials. chemimpex.com

One key synthetic route is hydrogermylation polymerization, where this compound reacts with diynes in the presence of a palladium catalyst. researchgate.net This process creates polymers containing germanium atoms directly in the main chain. Another approach involves the Wurtz-type polycondensation of monomers like (E)-1,2-bis(chlorodimethylgermyl)ethene, which can be synthesized using palladium-catalyzed reactions. oup.com The resulting polymers, such as poly[{(E)-1,1,2,2-tetramethyldigermanylene}ethenylene], have been synthesized and their electrical conductivity upon doping has been studied. oup.com

Germanium-containing polymers are also synthesized through the alternating copolymerization of a germylene (a divalent germanium compound) with various p-benzoquinone derivatives. osti.gov This method yields high molecular weight copolymers with a structure of alternating germanium(IV) and p-hydroquinone units in the main chain. osti.gov Furthermore, organogermanium compounds like ethynyl(triethyl)germane can be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create or modify polymers. mdpi-res.com

The incorporation of germanium into polymer backbones can significantly alter the material's properties. For instance, a membrane-forming germanium-containing polycarbosiloxane was found to exhibit higher butane (B89635) selectivity and permeability compared to its silicon-containing counterpart, making it promising for gas separation applications. scientific.net

Table 1: Examples of Germanium-Containing Polymers and their Synthesis

| Polymer Type | Monomers/Reagents | Synthesis Method | Reference |

| Poly(germylene-ethenylene) | (E)-1,2-bis(chlorodimethylgermyl)ethene | Wurtz-type polycondensation | oup.com |

| Poly(germylene-thienylene) | 2,5-bis(chlorodimethylgermyl)thiophene | Wurtz-type polycondensation | oup.com |

| Alternating germylene-hydroquinone copolymer | Bis(bis(trimethylsilyl)amido)germanium, p-benzoquinone | Alternating copolymerization | osti.gov |

| Germanium-containing polycarbosiloxane | 2,2,4,4,6,6-hexamethyl-1-oxa-2,6-disila-4-germanocyclohexane | Polycondensation polymerization | scientific.net |

| Hydrogermylation polymers | This compound, diynes | Palladium-catalyzed hydrogermylation polymerization | researchgate.net |

Other Emerging Technological Applications

Beyond organic synthesis and polymer chemistry, this compound is a key precursor in several emerging technological fields, most notably in materials science and the semiconductor industry. ontosight.aisolubilityofthings.com Its properties make it highly suitable for the fabrication of germanium thin films, nanostructures, and other advanced electronic materials. chemimpex.comsolubilityofthings.com

The primary application is in Chemical Vapor Deposition (CVD) . ontosight.ai this compound is used as a volatile liquid precursor to deposit high-purity germanium films. ontosight.aichemimpex.com This process is fundamental to manufacturing semiconductors, transistors, solar cells, and other electronic devices. ontosight.ai The high reactivity of the Ge-H bond in this compound facilitates the deposition process. ontosight.ai Variations of this technique, such as laser-induced CVD, have also been explored using this compound as the germanium source. scispace.com

In the field of nanotechnology , this compound is used to create germanium nanostructures, including nanoparticles and nanowires. chemimpex.comrsc.org These nanomaterials are being investigated for next-generation applications in optoelectronics, biological imaging, and high-capacity lithium-ion batteries. chemimpex.comrsc.org For example, CVD has been employed to synthesize chromium germanide (CrGeₓ) nanowires, which have potential applications due to their magnetic and thermoelectric properties. beilstein-journals.org

The ability to precisely deposit germanium-containing materials also extends to the creation of specialized optical and electronic components. ontosight.ai The unique properties of germanium as a semiconductor material make this compound a valuable compound in research and development aimed at creating next-generation technologies. chemimpex.comsolubilityofthings.com

Table 2: Summary of Emerging Applications for this compound

| Application Area | Technology | Role of this compound | Resulting Material/Device | Reference |

| Semiconductors | Chemical Vapor Deposition (CVD) | Precursor | Germanium thin films for transistors, solar cells | ontosight.aichemimpex.com |

| Electronics | Chemical Vapor Deposition (CVD) | Precursor | Germanium-based electronic components | chemimpex.comsolubilityofthings.com |

| Nanotechnology | Chemical Vapor Deposition (CVD) | Precursor | Chromium germanide (CrGeₓ) nanowires | beilstein-journals.org |

| Optoelectronics | Colloidal Synthesis / CVD | Precursor | Germanium nanostructures, thin films | chemimpex.comrsc.org |

| Energy Storage | Nanomaterial Synthesis | Precursor | Germanium nanoparticles for Li-ion battery anodes | rsc.org |

Mechanistic and Theoretical Investigations of Triethylgermane Chemistry

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to explore the intricacies of triethylgermane's reactions at a molecular level. Through various theoretical models, researchers can predict and analyze reaction mechanisms that are often difficult to observe experimentally.

Density Functional Theory (DFT) has been employed to elucidate the reaction mechanisms of organogermanium compounds, including reactions analogous to those involving this compound. For instance, DFT calculations have been instrumental in understanding the thermal decomposition of germolane (germacyclopentane), a related organogermanium hydride. These studies have explored various decomposition pathways, such as ring-opening initiated by Ge-C bond rupture or a 1,2-H shift, and hydrogen elimination to form a germylene. najah.edu The calculations help in identifying the most plausible reaction pathways by comparing the activation barriers and reaction energies of different proposed mechanisms. najah.edu

In the context of ozonation reactions, DFT has been used to investigate the interaction of ozone with the Ge-H bond in various germanes. smu.edu These studies suggest a concerted 1,3-dipolar insertion mechanism. smu.edu For substituted germanes, theoretical calculations indicate that the hydrogen atom transfer can increasingly precede the formation of the Ge-O bond, depending on the substituents and the reaction environment. smu.edu Such computational approaches provide detailed geometries of transition states and intermediates, offering a step-by-step view of the reaction progress. smu.edu

Furthermore, DFT has been applied to understand more complex processes like the reaction of silyl (B83357) hydrides with tetralkoxygermanes, where this compound can be a product, to model the reaction mechanism. Theoretical studies on catalytic hydrogermylation reactions also rely on DFT to map out the catalytic cycle, including oxidative addition, insertion, and reductive elimination steps, thus providing a comprehensive picture of the reaction pathway.

Ab initio and other high-level quantum chemical calculations are crucial for determining the energetic parameters that govern the reactivity of this compound. These methods provide accurate calculations of bond dissociation energies (BDEs), enthalpies of formation, and reaction enthalpies, which are fundamental to understanding chemical transformations. researchgate.netnist.govnih.gov

For organogermanium compounds in general, quantum chemical calculations, such as the G4 level of theory, have been used to support experimentally observed reaction mechanisms. researchgate.net For example, in the reaction of germylene with certain substrates, calculations can confirm the formation of an initial weakly bound donor-acceptor complex and predict the enthalpy barrier for its subsequent rearrangement and decomposition. researchgate.net

The thermochemistry of a wide range of organogermanium compounds has been reviewed, incorporating data from both experimental measurements and quantum chemical calculations. researchgate.net These computational studies provide a set of best values for the enthalpies of formation for various germanium-containing molecules, radicals, and germylenes, which are key intermediates in many reactions. researchgate.net The calculation of bond dissociation enthalpies for Ge-X bonds helps in predicting the initial steps of thermal decomposition and radical reactions. researchgate.net While specific high-level ab initio studies focused solely on the bond dissociation energies of this compound are not extensively documented in readily available literature, the methodologies have been well-established for similar molecules, indicating that such calculations are feasible and would provide valuable data. nist.govwayne.edu

The analysis of reaction energy surfaces, often referred to as potential energy surfaces (PES), and the identification of transition states are at the heart of theoretical reaction kinetics. numberanalytics.comfiveable.meutexas.eduwikipedia.org A PES provides a multidimensional landscape that maps the potential energy of a system as a function of the geometric coordinates of its atoms. wikipedia.org Reactants and products are represented by energy minima on this surface, while the path between them proceeds via a saddle point, which corresponds to the transition state. numberanalytics.comutexas.edu

The structure and energy of the transition state are critical in determining the rate of a reaction, as dictated by transition state theory (TST). numberanalytics.comumn.edu Computational methods are used to locate these transition states and to trace the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants and products through the transition state. numberanalytics.com This analysis reveals the detailed geometric changes that occur during a chemical transformation.

For reactions involving organogermanium compounds, the exploration of the PES helps to understand reaction selectivity and mechanisms. For example, in the thermal decomposition of a molecule like germolane, computational analysis of the PES can distinguish between competing pathways, such as H2 elimination versus ring cleavage, by calculating the energy barriers associated with each transition state. najah.edu While detailed PES analyses specifically for this compound reactions are not widely published, the principles are broadly applied in computational chemistry to understand the dynamics of similar chemical systems. researchgate.netnsf.gov

Kinetic Studies of Gas-Phase Reactions

Experimental studies on the gas-phase reactions of this compound provide essential data on reaction rates and mechanisms, which can be compared with theoretical predictions.

Another significant gas-phase kinetic study involved the direct time-resolved investigation of the reaction between germylene (GeH₂) and this compound. This study, conducted over a temperature range of 292-557 K, determined the rate constants for the insertion of germylene into the Ge-H bond of this compound. wayne.edu A notable finding from this research was the determination of a negative activation energy for this insertion reaction. wayne.edu

Table 1: Kinetic Parameters for Gas-Phase Reactions of this compound

| Reaction | Temperature Range (K) | Rate Constants | Activation Energy (Ea) |

|---|---|---|---|

| Thermolysis of neat Et₃GeH | 628-653 | 1.35 - 12.9 mol⁻¹ L s⁻¹ | 305(7) kJ mol⁻¹ |

Note: The rate constants for the thermolysis reaction are cited from a specific study and correspond to the given temperature range. The negative activation energy for the GeH₂ reaction suggests a complex mechanism.

The elucidation of gas-phase reaction mechanisms for this compound combines experimental observations with theoretical calculations. The study of the thermolysis of this compound identified ethene, ethane (B1197151), and diethylgermane (B158070) as the primary gaseous products. The formation of these products suggests a mechanism involving the initial cleavage of the Ge-H or Ge-C bonds, followed by subsequent radical reactions.

Thermochemical Analysis

Thermochemical analysis provides fundamental insights into the stability and reactivity of chemical compounds. For organogermanium compounds like this compound, this involves the determination of key thermodynamic quantities such as bond dissociation enthalpies and standard enthalpies of formation.

Bond dissociation enthalpy (BDE), or D(Ge-X), represents the enthalpy change when a Ge-X bond is broken homolytically. It is a critical parameter for understanding reaction mechanisms and predicting chemical behavior. BDEs for various Ge-X bonds have been derived from experimental measurements and theoretical calculations. researchgate.netcsic.es

The relationship between BDE and the enthalpies of formation (ΔHf°) of the radical (R•), the atom (X•), and the parent molecule (RX) is given by the equation: D°(R−X) = ΔHf°(R•) + ΔHf°(X•) − ΔHf°(RX). ustc.edu.cn

Experimental methods for determining BDEs include gas-phase kinetics and photoacoustic calorimetry. csic.es For instance, the kinetics of the gas-phase reaction between iodine and trimethylgermane were used to determine a value for D(Me₃Ge–H) of 342 kJ mol⁻¹. rsc.org Theoretical calculations, such as ab initio molecular orbital calculations, are also employed to predict BDEs. researchgate.net

A selection of experimentally determined and calculated bond dissociation enthalpies for various germanium compounds is presented below.

| Bond | Bond Dissociation Enthalpy (kJ/mol) |

| Ge-H in GeH₄ | 321.3 ± 0.8 ucsb.edu |

| Ge-C in GeMe₄ (mean) | 264.2 researchgate.net |

| Ge-Ge in Ge₂Me₆ | Not specified |

| Ge-Cl in Me₃GeCl | Not specified |

| Ge-Br in Me₃GeBr | Not specified |

| Me₃Ge-H | 342 rsc.org |

This table presents a selection of Germanium-X bond dissociation enthalpies. The values are sourced from various experimental and theoretical studies.

The standard enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.org It is a key measure of a compound's stability; more negative values generally indicate greater stability. doubtnut.com For this compound (Et₃GeH), a static-bomb calorimetric value of -125.5 kJ mol⁻¹ has been reported. csic.es

Standard enthalpies of formation are determined through experimental techniques like combustion calorimetry and are also calculated using quantum chemical methods. researchgate.netscielo.br These values are essential for deriving other thermochemical data, such as bond dissociation enthalpies. csic.esustc.edu.cn The evaluation of thermochemical data often involves comparing experimental results with values obtained from theoretical models and empirical correlation methods to establish a set of reliable, self-consistent data. csic.es

| Compound | Standard Enthalpy of Formation (gas phase, kJ/mol) |

| GeH₄ | Not specified |

| GeMe₄ | -102.6 ± 8.3 researchgate.net |

| Et₃GeH | -125.5 csic.es |

| Ge₂Me₆ | -153.1 ± 6.3 csic.es |

This table shows the standard enthalpies of formation for selected organogermanium compounds.

Empirical and semi-empirical correlation methods are valuable tools for assessing the consistency of existing thermochemical data and for predicting the properties of unstudied compounds. csic.es These methods are based on established relationships and trends within series of compounds. researchgate.net

One widely used approach is the application of additivity schemes, such as the bond and group additivity laws developed by Benson and colleagues. csic.es These schemes allow for the estimation of thermochemical properties by summing the contributions of individual bonds or groups within a molecule. For example, applying an ethyl-for-methyl increment of -10.4 kJ mol⁻¹ to the standard enthalpy of formation of Me₃GeH (-66.4 kJ mol⁻¹) yields an estimated value of -97.6 kJ mol⁻¹ for ΔHf°(Et₃GeH). csic.es

Other correlation methods include electronegativity correlations and quantitative structure-property relationship (QSPR) models. csic.es While these methods can generate new data, the accuracy of the predictions is fundamentally limited by the quality of the experimental data used to parameterize them. csic.es

Spectroscopic and Advanced Analytical Techniques for Mechanistic Elucidation

Spectroscopic techniques are indispensable for elucidating the mechanisms of chemical reactions involving this compound. They allow for the identification of reactants, products, and transient intermediates, providing crucial information about reaction pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. filab.fr It provides detailed information about the chemical environment of atomic nuclei, such as ¹H (protons) and ¹³C. measurlabs.comlibretexts.org In the context of this compound chemistry, NMR is used to analyze the products of reactions, helping to identify the structures of new compounds formed. filab.fr

The key parameters obtained from an NMR spectrum are:

Chemical Shift (δ): This indicates the chemical environment of a nucleus. Protons in different parts of a molecule experience different local magnetic fields and thus resonate at different frequencies. libretexts.orglibretexts.org

Integration: The area under an NMR peak is proportional to the number of nuclei contributing to that signal. savemyexams.com

Spin-Spin Coupling: The interaction between the spins of neighboring nuclei leads to the splitting of NMR signals into multiplets. This splitting pattern provides information about the connectivity of atoms in a molecule. libretexts.orgsavemyexams.com

For example, in the ¹H-NMR spectrum of a reaction product derived from this compound, the characteristic signals of the ethyl groups (a triplet for the CH₃ protons and a quartet for the CH₂ protons) can be identified, confirming the presence of the triethylgermyl moiety in the product.